Acetyl triethyl citrate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Plasticizer for Pharmaceutical Applications

ATEC's primary application in research is as a plasticizer for pharmaceutical polymers. These polymers are used in various drug delivery systems, including films, coatings, and capsules. ATEC's advantages include:

- Safety: Studies suggest it has low toxicity ()

- Biodegradability: It decomposes naturally, reducing environmental impact.

- Water Solubility: Enables compatibility with various pharmaceutical ingredients.

Research is ongoing to understand its full impact on drug delivery and potential interactions with medications.

Pharmacokinetics and Metabolism

Understanding how ATEC behaves in the body is crucial for safe pharmaceutical use. Studies using rats have investigated its absorption, distribution, metabolism, and excretion. These studies employed Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for analysis (). While these studies provide insights, further research is needed to fully understand ATEC's pharmacokinetic profile in humans.

Potential Safety Concerns

Despite promising initial results, some research suggests potential safety concerns ():

- Blood Pressure Reduction: Studies indicate ATEC might lower blood pressure at high doses.

- Intestinal Effects: Similar compounds have shown to induce intestinal changes that require further investigation.

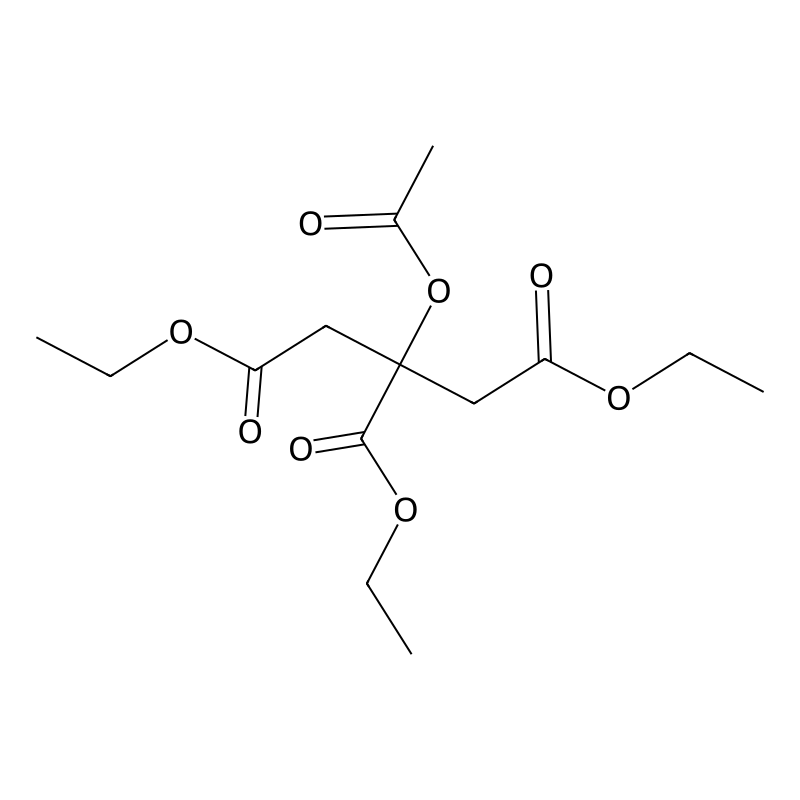

Acetyl triethyl citrate is an aliphatic ester derived from citric acid, specifically produced through the reaction of citric acid triethyl ester with acetic acid anhydride. It appears as a clear, colorless, and odorless oily liquid with a molecular formula of and a molecular weight of 318.32 g/mol. This compound is known for its low toxicity and is classified as a safe ingredient in various applications, particularly in the pharmaceutical and cosmetic industries .

The primary chemical reaction for synthesizing acetyl triethyl citrate involves the esterification of citric acid with ethanol, followed by acylation with acetic anhydride. The reaction can be summarized as follows:

- Esterification:

- Acylation:

In terms of metabolism, acetyl triethyl citrate undergoes hydrolysis and deacetylation in biological systems .

The synthesis of acetyl triethyl citrate typically involves two main steps:

- Esterification: Citric acid is reacted with ethanol under acidic conditions to form triethyl citrate.

- Acylation: The resulting triethyl citrate is then treated with acetic anhydride to produce acetyl triethyl citrate.

This method is efficient and yields a product that is widely applicable in various industries .

Acetyl triethyl citrate serves multiple purposes across different sectors:

- Plasticizer: It is extensively used as a plasticizer in the production of flexible films, particularly those made from poly(lactic) acid.

- Pharmaceutical Coatings: The compound is utilized in creating controlled-release capsules and polymeric coatings for pharmaceuticals.

- Cosmetics: It functions as a plasticizer in cosmetic formulations, particularly in nail products .

Several compounds share structural similarities with acetyl triethyl citrate, primarily functioning as plasticizers:

| Compound Name | Molecular Formula | Unique Characteristics |

|---|---|---|

| Acetyl tributyl citrate | C_{18}H_{34}O_{8} | Higher molecular weight; used in similar applications |

| Acetyl trihexyl citrate | C_{21}H_{42}O_{8} | Longer alkyl chain; potential skin-conditioning properties |

| Acetyl trioctyl citrate | C_{24}H_{46}O_{8} | Even longer chain; similar applications but less common |

Uniqueness: Acetyl triethyl citrate is distinguished by its lower toxicity profile and higher solubility in water compared to its counterparts, making it more suitable for certain applications like food contact materials and pharmaceuticals .

Molecular Weight and Empirical Formula Analysis

Acetyl triethyl citrate is an organic ester compound with the empirical formula C₁₄H₂₂O₈ [1] [2] [3]. The molecular weight is consistently reported as 318.32 grams per mole across multiple authoritative sources [1] [2] [3] [4]. The compound is systematically named as triethyl 2-acetyloxypropane-1,2,3-tricarboxylate according to IUPAC nomenclature [1].

The molecular structure consists of a citric acid backbone with three ethyl ester groups and one acetyl group attached to the central carbon [1] [2]. The canonical SMILES notation is CCOC(=O)CC(CC(=O)OCC)(C(=O)OCC)OC(=O)C [1], while the InChI identifier is InChI=1S/C14H22O8/c1-5-19-11(16)8-14(22-10(4)15,13(18)21-7-3)9-12(17)20-6-2/h5-9H2,1-4H3 [1] [5].

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₄H₂₂O₈ | [1] [2] [3] |

| Molecular Weight | 318.32 g/mol | [1] [2] [3] |

| CAS Registry Number | 77-89-4 | [1] [2] [3] |

| IUPAC Name | triethyl 2-acetyloxypropane-1,2,3-tricarboxylate | [1] |

Thermal Characteristics: Melting Point, Boiling Point, Glass Transition Temperature

The thermal properties of acetyl triethyl citrate demonstrate its liquid state under ambient conditions. The melting point is consistently reported as -42°C to -45°C [6] [7] [8] [9], with some sources citing values as low as -50°C [10]. This low melting point confirms the compound's liquid nature at room temperature.

The boiling point ranges from 228°C to 229°C under reduced pressure conditions of 100 mmHg [4] [6] [7] [11] [12]. Under standard atmospheric pressure, higher boiling points have been reported, with some sources indicating 260°C at 760 mmHg [13].

Regarding glass transition temperature, acetyl triethyl citrate itself does not exhibit a distinct glass transition as a pure compound due to its low viscosity liquid nature. However, when used as a plasticizer in polymer systems, it significantly affects the glass transition temperatures of the host polymers [14] [15]. Studies of polylactic acid blends show that acetyl triethyl citrate reduces the glass transition temperature of the polymer matrix in a concentration-dependent manner [15].

| Thermal Property | Value | Pressure Conditions | Source |

|---|---|---|---|

| Melting Point | -42°C to -45°C | Atmospheric | [6] [7] [8] |

| Boiling Point | 228-229°C | 100 mmHg | [4] [7] [11] |

| Flash Point | 187-190°C | Open cup | [10] [16] |

| Pour Point | -42°C to -43°C | Atmospheric | [7] [17] |

Solubility Profile in Organic Solvents and Aqueous Systems

Acetyl triethyl citrate exhibits limited solubility in water but demonstrates excellent solubility in most organic solvents. The water solubility is reported as approximately 65 grams per liter at 25°C [6] [18], which corresponds to 0.07 grams per liter according to some sources [9] [19]. This limited water solubility classifies the compound as slightly soluble in aqueous systems [7] [8] [13].

The compound shows excellent miscibility with various organic solvents including ethanol, acetone, carbon tetrachloride, and ether [6] [8] [19]. It is particularly compatible with alcohols and has good solubility in propan-2-ol [7] [8]. The solubility profile indicates that acetyl triethyl citrate follows the general principle of "like dissolves like," being more compatible with organic phases than aqueous environments.

| Solvent System | Solubility | Temperature | Source |

|---|---|---|---|

| Water | 65 g/L | 25°C | [6] [18] |

| Water (alternative) | 0.07 g/L | 20°C | [9] |

| Ethanol | Miscible | Room temperature | [6] [8] |

| Acetone | Miscible | Room temperature | [6] [8] |

| Carbon tetrachloride | Miscible | Room temperature | [6] |

Density, Viscosity, and Refractive Index Measurements

The physical properties of acetyl triethyl citrate have been thoroughly characterized through multiple measurement techniques. The density is consistently reported as 1.136 grams per milliliter at 25°C [4] [6] [11] [16] [12]. Some sources report a slightly different range of 1.135-1.139 grams per milliliter at 25°C [16] [17], indicating excellent reproducibility across different measurement conditions.

The dynamic viscosity of acetyl triethyl citrate is reported as 53.7 centipoise at 25°C [7] or 54 millipascal-seconds at 25°C [16] [17]. This relatively low viscosity contributes to its effectiveness as a plasticizer by facilitating polymer chain mobility.

The refractive index has been measured as 1.439 at 20°C [4] [11] [12] according to most sources, with some reporting a range of 1.432-1.441 at 25°C [16] [17]. The refractive index measurement follows the standard D-line of sodium (589 nm) as the reference wavelength.

| Physical Property | Value | Temperature | Measurement Method | Source |

|---|---|---|---|---|

| Density | 1.136 g/mL | 25°C | Literature values | [4] [11] [12] |

| Density (range) | 1.135-1.139 g/mL | 25°C | Specification range | [16] [17] |

| Viscosity | 53.7 cP | 25°C | Dynamic viscosity | [7] |

| Viscosity | 54 mPa·s | 25°C | Dynamic viscosity | [16] [17] |

| Refractive Index | 1.439 | 20°C | nD (sodium D-line) | [4] [11] [12] |

| Refractive Index (range) | 1.432-1.441 | 25°C | nD (sodium D-line) | [16] [17] |

Spectroscopic Fingerprints: Infrared, Nuclear Magnetic Resonance, and Mass Spectral Data

The spectroscopic characterization of acetyl triethyl citrate provides definitive structural confirmation through multiple analytical techniques. The infrared spectrum exhibits characteristic absorption bands consistent with the ester functional groups present in the molecule.

Infrared Spectroscopy Data

The infrared spectrum of acetyl triethyl citrate displays characteristic ester carbonyl stretching frequencies. The C=O stretching vibrations appear in the region expected for aliphatic esters, typically between 1750-1730 cm⁻¹ [20] [21] [22] [23]. The presence of multiple ester groups results in overlapping carbonyl stretches in this region. The C-O stretching vibrations of the ester linkages appear as strong absorptions in the 1300-1000 cm⁻¹ region, consistent with the "Rule of Three" pattern characteristic of ester functional groups [23] [24].

The acetyl group contributes additional carbonyl character, with its C=O stretch potentially appearing at slightly different frequencies due to the different chemical environment compared to the triethyl citrate ester carbonyls [23]. The C-H stretching vibrations from the ethyl groups appear in the typical alkyl region of 3000-2850 cm⁻¹ [22] [25].

Nuclear Magnetic Resonance Spectroscopy Data

The ¹H NMR spectrum of acetyl triethyl citrate shows characteristic chemical shift patterns for the ethyl ester groups and acetyl functionality [26] [27]. The ethyl ester protons appear as typical ethyl patterns with triplets for the methyl groups and quartets for the methylene groups. The chemical shift assignments from available data include signals at 4.19 and 4.17 ppm for ethyl ester methylene protons, signals at 3.26 and 3.21 ppm for citrate backbone methylene protons, an acetyl methyl signal at 2.066 ppm, and ethyl methyl groups at 1.282 and 1.264 ppm [26] [27].

The ¹³C NMR spectrum displays the expected carbon environments [26] [27]. The carbonyl carbons appear in the characteristic ester region around 168-170 ppm, with specific assignments showing signals at 169.47, 169.36, and 168.87 ppm for the various ester carbonyls [26]. The quaternary carbon of the citrate backbone appears at 78.19 ppm, while the ethyl ester carbons show typical patterns with methylene carbons around 60-62 ppm and methyl carbons around 14 ppm [26].

Mass Spectrometry Data

Mass spectrometric analysis confirms the molecular ion at m/z 319 corresponding to [M+H]⁺ [2] [28]. The fragmentation pattern shows characteristic losses consistent with the ester structure. Key fragment ions appear at m/z 281, 203, 157, and 43 [2] [28]. The base peak often appears at m/z 43, corresponding to the acetyl fragment (CH₃CO⁺), which is characteristic of acetyl-containing compounds [28].

LC-MS analysis shows molecular ion peaks at 341.1211 m/z for [M+Na]⁺ adducts and characteristic fragment ions at 281.0999, 225.0739, and other masses consistent with sequential losses of ethyl groups and acetyl fragments [2] [28].

| Spectroscopic Technique | Key Features | Characteristic Values | Source |

|---|---|---|---|

| IR Spectroscopy | C=O stretch | 1750-1730 cm⁻¹ region | [20] [21] |

| IR Spectroscopy | C-O stretch | 1300-1000 cm⁻¹ region | [20] [21] |

| ¹H NMR | Ethyl OCH₂ | 4.17-4.19 ppm | [26] [27] |

| ¹H NMR | Acetyl CH₃ | 2.066 ppm | [26] [27] |

| ¹³C NMR | Carbonyl C=O | 168-170 ppm | [26] [27] |

| ¹³C NMR | Quaternary C | 78.19 ppm | [26] [27] |

| MS (ESI+) | [M+H]⁺ | 319.1 m/z | [2] [28] |

| MS (ESI+) | [M+Na]⁺ | 341.1 m/z | [2] [28] |

Purity

Physical Description

XLogP3

Hydrogen Bond Acceptor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Storage

UNII

GHS Hazard Statements

Reported as not meeting GHS hazard criteria by 205 of 1600 companies. For more detailed information, please visit ECHA C&L website;

Of the 4 notification(s) provided by 1395 of 1600 companies with hazard statement code(s):;

H317 (95.63%): May cause an allergic skin reaction [Warning Sensitization, Skin];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Other CAS

Wikipedia

Use Classification

Cosmetics -> Film forming; Plasticise

General Manufacturing Information

1,2,3-Propanetricarboxylic acid, 2-(acetyloxy)-, 1,2,3-triethyl ester: ACTIVE

Dates

2: Fadda HM, Khanna M, Santos JC, Osman D, Gaisford S, Basit AW. The use of dynamic mechanical analysis (DMA) to evaluate plasticization of acrylic polymer films under simulated gastrointestinal conditions. Eur J Pharm Biopharm. 2010 Nov;76(3):493-7. doi: 10.1016/j.ejpb.2010.08.007. Epub 2010 Aug 26. PubMed PMID: 20800682.

3: Zhang JF, Sun X. Physical characterization of coupled poly(lactic acid)/starch/maleic anhydride blends plasticized by acetyl triethyl citrate. Macromol Biosci. 2004 Nov 20;4(11):1053-60. PubMed PMID: 15543543.

4: Johnson W Jr. Final report on the safety assessment of acetyl triethyl citrate, acetyl tributyl citrate, acetyl trihexyl citrate, and acetyl trioctyl citrate. Int J Toxicol. 2002;21 Suppl 2:1-17. Review. PubMed PMID: 12396673.

5: FINKELSTEIN M, GOLD H. Toxicology of the citric acid esters: tributyl citrate, acetyl tributyl citrate, triethyl citrate, and acetyl triethyl citrate. Toxicol Appl Pharmacol. 1959 May;1(3):283-98. PubMed PMID: 13659536.